![molecular formula C21H15N3O2S2 B2589811 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 314244-36-5](/img/structure/B2589811.png)

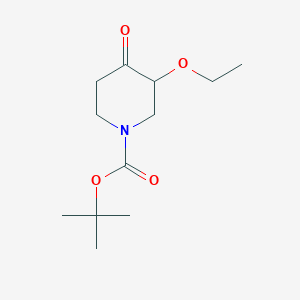

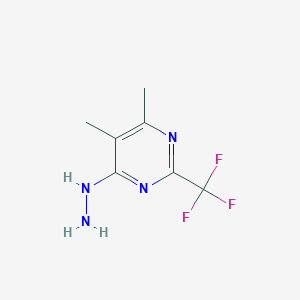

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a novel compound designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It belongs to the class of benzamide derivatives and exhibits promising biological properties.

Synthesis Analysis

The compound was synthesized using a rational design approach. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were prepared. These compounds were systematically modified to enhance their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide consists of a thiazolidine ring, a pyridine moiety, and a naphthalene group. The specific arrangement of these functional groups contributes to its biological activity .

Chemical Reactions Analysis

The compound’s synthesis likely involves multi-step reactions, including coupling reactions, cyclization, and functional group modifications. Detailed reaction mechanisms would require further investigation and experimental data .

科学的研究の応用

Anti-Parkinson's Activity

A study focused on synthesizing novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide to evaluate their anti-Parkinson's activity. The research revealed that specific compounds exhibited potent free radical scavenging activity and showed significant anti-Parkinson's activity in an in vivo model, suggesting their potential utility in Parkinson's disease management (Gomathy et al., 2012).

Anti-HIV Activity

Another research initiative synthesized derivatives of naphthalene to study their inhibitory activity against HIV-1 and HIV-2. One of the compounds emerged as a potent inhibitor, indicating a promising direction for developing new antiviral agents (Hamad et al., 2010).

Anticancer Evaluation

Research on naphthalene derivatives has extended into anticancer applications. For instance, compounds synthesized for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions showed promising results in binding to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential in cancer therapy (Faheem, 2018).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of naphthalene derivatives, exploring their structural properties and potential applications. For example, research on the reaction of naphthalene derivatives with various nucleophiles for anticancer evaluation has been conducted, highlighting the versatility of these compounds in synthesizing new therapeutic agents (Gouhar & Raafat, 2015).

特性

IUPAC Name |

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2S2/c25-19(12-15-8-5-7-14-6-1-2-10-17(14)15)23-24-20(26)18(28-21(24)27)13-16-9-3-4-11-22-16/h1-11,13H,12H2,(H,23,25)/b18-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFECEIDGIFYNIN-QGOAFFKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)

![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)

![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)

![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(3-oxo-3-pyrrolidin-1-ylpropyl)benzenesulfonamide](/img/structure/B2589749.png)